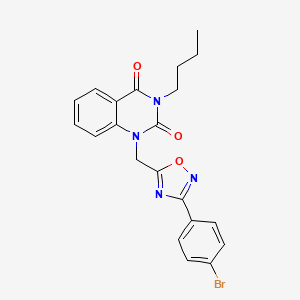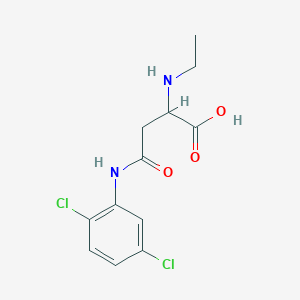
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, commonly known as DCA, is a small molecule that has shown potential in the treatment of cancer. DCA has gained attention due to its ability to target the energy production process in cancer cells, which is different from traditional chemotherapy drugs that target rapidly dividing cells.
Scientific Research Applications
Molecular Docking and Vibrational Studies
A study conducted by Vanasundari et al. (2018) explored the spectroscopic and structural investigations of derivatives similar to the compound of interest, using experimental and theoretical methods. The research revealed insights into the stability, reactivity, and non-linear optical potential of these compounds. Moreover, the study suggested that butanoic acid derivatives exhibit good biological activities, as indicated by auto-dock studies showing inhibition of Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
Synthesis and Biological Activities
Research on the methionine salvage pathway by Tang et al. (2006) found that a compound similar to 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, 4-Methylthio-2-oxobutanoic acid (MTOB), inhibits the growth of several human cell lines. The study provided insights into the growth inhibition and apoptotic effects of MTOB, highlighting the potential for investigating similar compounds for their biological activities (Tang et al., 2006).
Enzymatic and Chemical Synthesis
Nazir et al. (2018) described the synthesis of novel indole-based scaffolds, involving transformations of compounds like 4-(1H-indol-3-yl)butanoic acid. These molecules demonstrated potent inhibitory activity against the urease enzyme, suggesting that similar compounds could serve as valuable therapeutic agents (Nazir et al., 2018).
Spectroscopic and Supramolecular Studies
A chloramphenicol derivative, analyzed by Fernandes et al. (2017), revealed significant insights through vibrational spectroscopy and X-ray diffraction. This research underscored the importance of understanding molecular interactions, which could be applicable to the study of 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid and its derivatives (Fernandes et al., 2017).
properties
IUPAC Name |
4-(2,5-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-5-7(13)3-4-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJTDPXRYJMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

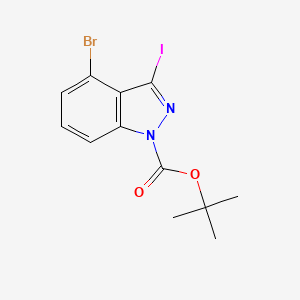
![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)
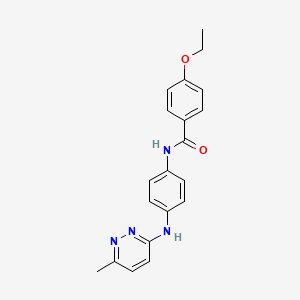
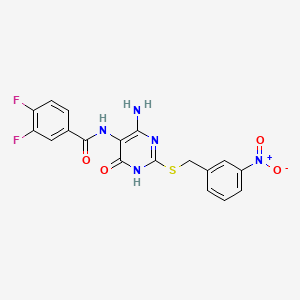
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
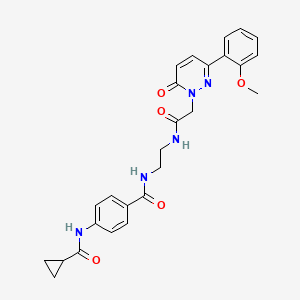
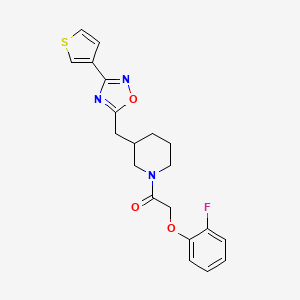
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)
